N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine
Overview
Description
“N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine” is an organic compound containing a benzodioxin group and an amine group. Benzodioxins are a class of organic compounds containing a benzene ring fused to a dioxin ring . The amine group suggests that this compound could exhibit basic properties and could participate in reactions typical of amines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a benzodioxin ring, which is a type of heterocyclic compound. Heterocyclic compounds are often aromatic, meaning they have a special stability due to delocalized electrons .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of reactions, including acid-base reactions, alkylation, and acylation . The benzodioxin ring could also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As an amine, it would likely have a basic character. The benzodioxin ring could contribute to its aromaticity .Scientific Research Applications
CO2 Fixation Catalysts
- Research demonstrates the use of catalysts derived from vitamin B1, including compounds like N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine, for the N-formylation and N-methylation of amines using CO2. This represents a sustainable approach for synthesizing pharmaceuticals and natural products (Das et al., 2016).
Synthesis of Benzoxazine Derivatives
- A study details the synthesis of 2,3-dihydrobenzo[1,4]dioxine and benzoxazine derivatives via palladium-catalyzed oxidative aminocarbonylation-cyclization, highlighting the chemical versatility and potential pharmaceutical relevance of similar structures (Gabriele et al., 2006).
Regioselective Mannich Reaction
- The regioselective aminomethylation of dihydroxybenzoyl compounds, including those structurally similar to this compound, was accomplished through Mannich reactions. This technique has applications in modifying chitosan, a natural polyaminosaccharide, for improved solubility in organic solvents (Omura et al., 2001).
Inhibition of PLA2
- The compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, structurally related to the query compound, was synthesized and shown to inhibit sPLA2, an enzyme involved in inflammatory responses. This suggests potential applications in developing anti-inflammatory drugs (Hema et al., 2020).
Tailoring Thermotropic Mesophases
- Novel compounds, including those with structures related to this compound, have been developed for creating thermotropic liquid crystalline phases. These findings are relevant for materials science, particularly in the development of new liquid crystal displays and sensors (Borisch et al., 1998).
Electrochemically Initiated Oxidative Amination
- Benzoxazoles, similar in structure to the query compound, have been synthesized through an electrochemical process that avoids the use of excess oxidants, reducing waste and simplifying the synthesis process. This has implications for the greener production of pharmaceuticals (Gao et al., 2014).
Mechanism of Action
Mode of Action
It’s known that the compound can undergo a pd-catalyzed highly enantioselective intramolecular o-arylation . This process forms important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .
Biochemical Pathways
The compound’s synthesis involves a pd-catalyzed intramolecular asymmetric aryl c-o coupling , which could potentially influence various biochemical pathways.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-7-10-8-14-11-5-3-4-6-12(11)15-10/h3-6,9-10,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKUINDDXVDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383281 | |
Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-64-1 | |
Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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